molecular formula C4H11ClFN B12504271 (Fluoromethyl)trimethylammonium chloride

(Fluoromethyl)trimethylammonium chloride

Cat. No.: B12504271
M. Wt: 127.59 g/mol
InChI Key: CHPZCTVKYQNIRD-UHFFFAOYSA-M
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Description

(Fluoromethyl)trimethylammonium chloride is a fluorinated quaternary ammonium salt. It is a white to off-white crystalline solid that is highly soluble in water. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Fluoromethyl)trimethylammonium chloride is typically synthesized through the reaction of N-chloromethyltrimethylammonium chloride with a fluorinating agent such as silver fluoride or potassium fluoride. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature and stirring conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize impurities. The final product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(Fluoromethyl)trimethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoromethyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: It can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or ether.

Major Products Formed

    Substitution: Products include various alkylated or arylated derivatives.

    Oxidation: Products can range from aldehydes and ketones to carboxylic acids.

    Reduction: Reduced products include different amines and hydrocarbons.

Scientific Research Applications

(Fluoromethyl)trimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals, surfactants, and ionic liquids.

Mechanism of Action

The mechanism of action of (Fluoromethyl)trimethylammonium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The fluoromethyl group can participate in nucleophilic substitution reactions, while the quaternary ammonium group can stabilize transition states and intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the fluorine and methyl groups.

Comparison with Similar Compounds

Similar Compounds

  • (Chloromethyl)trimethylammonium chloride
  • (Bromomethyl)trimethylammonium chloride
  • (Iodomethyl)trimethylammonium chloride

Uniqueness

(Fluoromethyl)trimethylammonium chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom increases the compound’s stability and resistance to degradation, making it more suitable for certain applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C4H11ClFN

Molecular Weight

127.59 g/mol

IUPAC Name

fluoromethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C4H11FN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1

InChI Key

CHPZCTVKYQNIRD-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CF.[Cl-]

Origin of Product

United States

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